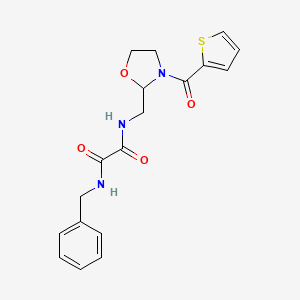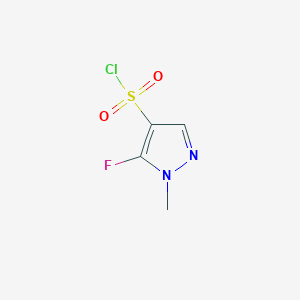
6-Nitro-1-propylquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 6-Nitro-1-propylquinolin-4-one and its derivatives involves optimized methods that enhance yield and purity. A notable method involves the nitration of 3,4-dihydroquinazolin-4-one, leading to the formation of 6-nitro derivatives under controlled conditions to avoid dinitro derivatives as byproducts. This synthesis is optimized through temperature control and reaction time, with significant factors identified for efficient production (Ziyadullaev et al., 2020).
Molecular Structure Analysis
The molecular structure of this compound has been extensively studied using techniques such as IR, Mass, 1H, and 13C NMR spectroscopy. These studies provide insights into the compound's molecular configuration and electronic structure, facilitating its application in various chemical syntheses and material science applications. For instance, X-ray diffraction techniques have been employed to elucidate the crystalline structure and hydrogen bonding patterns, offering a deeper understanding of its stability and reactivity (Kesternich et al., 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including cyclocondensation with aromatic hydrazones, facilitated by sodium hydride in DMF, producing pyrazolo[3,4-f]quinolines and triazino[6,5-f]quinolines. The reaction outcomes are significantly influenced by the electronic nature of hydrazone substituents, showcasing the compound’s versatility in synthetic chemistry (Kawakami et al., 2000).
科学的研究の応用
Genotoxicity Assessment :
- 4-Nitroquinoline 1-oxide (4NQO) is used as a control in genotoxicity assays due to its mutagenic and carcinogenic properties. It is converted into 4-hydroxyaminoquinoline 1-oxide, forming DNA adducts. The study assessed the dose–response curve at low concentrations of 4NQO in human lymphoblastoid and mouse lymphoma cell lines using various assays, highlighting its effectiveness as a point mutagen more than a clastogen (Brüsehafer et al., 2015).
Chemical Synthesis and Optimization :
- Research on the synthesis optimization of 6-nitro-3,4-dihydroquinazolin-4-one involved spectrophotometric quantification and study of synthesis conditions. This includes temperature and reaction time optimization, providing insights into the nitration process and formation of dinitro derivatives (Ziyadullaev et al., 2020).
Carcinogenic Metabolism Study :
- A study on 4-nitroquinoline-1-oxide, a carcinogen, focused on its enzymatic conversion to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. This highlighted the role of specific enzymes in carcinogenesis by 4NQO (Sugimura et al., 1966).
One-Pot Synthesis Method Development :
- Research on a one-pot synthesis method for 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides used sodium dithionite as a reducing agent, contributing to the field of heterocyclic compound synthesis (Romero et al., 2013).
Mutagenesis and Genetic Research :
- 4-Nitroquinoline 1-oxide has been used in genetic research for studying DNA damage and repair. It was specifically employed in Aspergillus nidulans to understand its mutagenic spectrum, providing insights into its application in mutagenesis studies (Downes et al., 2014).
Enzymatic Conversion for Imaging :
- A study on the enzymatic conversion of 6-nitroquinoline to a fluorescent helicene focused on its application in cellular hypoxia imaging. This research contributes to the development of fluorescent probes for medical imaging (Rajapakse & Gates, 2012).
Theoretical and Conceptual Study :
- Research on the selectivity of 4-hydroxyquinazoline electrophilic aromatic nitration using density functional theory (DFT) provides theoretical insights into the nitration reactions of heterocycles, relevant for pharmaceutical and chemical synthesis (Makhloufi et al., 2018).
Safety and Hazards
作用機序
Target of Action
6-Nitro-1-propylquinolin-4-one is a derivative of quinolones, a class of compounds known for their antibacterial properties . The primary targets of quinolones are bacterial type II topoisomerases, specifically gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .
Mode of Action
Quinolones act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This disrupts the replication process, leading to bacterial cell death . Specific mutations in these enzymes can lead to resistance, weakening the interactions between quinolones and these enzymes .
Biochemical Pathways
The action of quinolones on gyrase and topoisomerase IV affects the DNA supercoiling process, a crucial step in DNA replication . By inhibiting these enzymes, quinolones prevent the unwinding of the DNA helix, which is necessary for replication . This leads to the cessation of bacterial growth and eventually cell death .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration and broad-spectrum activity . These properties contribute to their bioavailability and effectiveness as antibacterial agents .
Result of Action
The result of the action of this compound, like other quinolones, is the inhibition of bacterial growth and replication . By targeting essential enzymes involved in DNA replication, it causes DNA damage, leading to cell death . This makes it an effective antibacterial agent .
Action Environment
The action of this compound, as with other quinolones, can be influenced by environmental factors. For instance, the presence of metal ions can affect the activity of quinolones . Additionally, the pH of the environment can influence the ionization state of quinolones, potentially affecting their absorption and distribution . .
特性
IUPAC Name |
6-nitro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-6-13-7-5-12(15)10-8-9(14(16)17)3-4-11(10)13/h3-5,7-8H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMADRVHUQVJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)
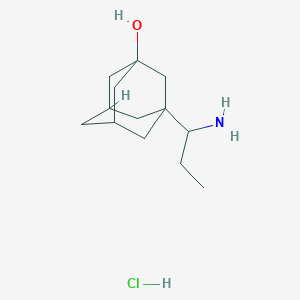

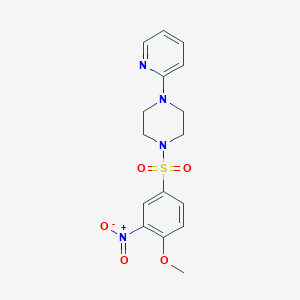
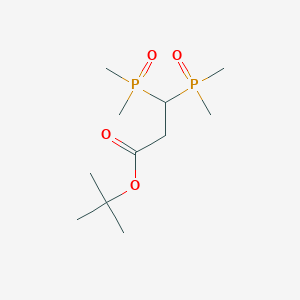
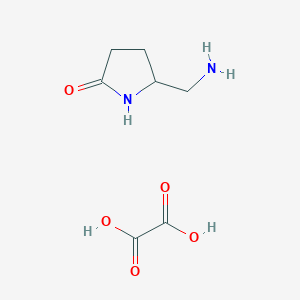
![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)

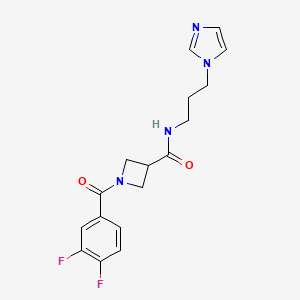

![N-(4-isopropylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2490344.png)
